molecular formula C21H17FN4O2 B243680 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide

Katalognummer B243680
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: MOYUEMHVHZZBNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide, commonly known as FMISO, is a radiopharmaceutical compound used in medical imaging. This compound has gained significant attention in the field of nuclear medicine due to its unique properties and potential applications.

Wirkmechanismus

FMISO is a hypoxia tracer that is selectively taken up by hypoxic cells. The mechanism of uptake involves the reduction of FMISO to its corresponding hydroxylamine by intracellular reductases in hypoxic cells. The hydroxylamine is then trapped within the cell, leading to the accumulation of FMISO in hypoxic tissues. The accumulation of FMISO in hypoxic tissues is proportional to the degree of hypoxia, making it a valuable tool for hypoxia imaging.
Biochemical and Physiological Effects:
FMISO is a relatively safe compound with minimal side effects. It is rapidly eliminated from the body through renal excretion, and its half-life is approximately 2.5 hours. FMISO does not accumulate in normal tissues and is only taken up by hypoxic cells, making it a highly specific imaging agent.

Vorteile Und Einschränkungen Für Laborexperimente

FMISO PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high-resolution images, and can detect hypoxia at an early stage. However, FMISO PET imaging has some limitations, such as limited availability, high cost, and the need for specialized equipment and trained personnel.

Zukünftige Richtungen

FMISO has the potential to be used in a wide range of applications beyond hypoxia imaging. Some of the future directions for FMISO research include:
1. Developing new radiopharmaceuticals based on FMISO for imaging other biological processes.
2. Combining FMISO PET imaging with other imaging modalities to improve diagnostic accuracy.
3. Developing new methods for synthesizing FMISO that are more efficient and cost-effective.
4. Investigating the use of FMISO in monitoring the response to therapy in cancer patients.
5. Studying the role of hypoxia in various diseases and developing new therapies based on FMISO imaging.
Conclusion:
FMISO is a promising radiopharmaceutical compound with potential applications in medical imaging and research. Its unique properties make it a valuable tool for detecting hypoxia in various cancers and other diseases. Further research is needed to explore its full potential and develop new applications for this compound.

Synthesemethoden

FMISO is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 2-amino-5-methylbenzoic acid to form 4-fluoro-N-(2-carboxy-5-methylphenyl)aniline. This intermediate compound is then reacted with triphosgene to form the corresponding isocyanate, which is subsequently reacted with 2-amino-1,2,3-benzotriazole to form FMISO.

Wissenschaftliche Forschungsanwendungen

FMISO is primarily used in positron emission tomography (PET) imaging to detect hypoxia, which is a condition characterized by low oxygen levels in tissues. Hypoxia is a common feature of many solid tumors and is associated with poor prognosis and resistance to therapy. By detecting hypoxia, FMISO PET imaging can help in the diagnosis, staging, and treatment planning of various cancers.

Eigenschaften

Molekularformel

C21H17FN4O2

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C21H17FN4O2/c1-13-4-3-5-17(20(13)28-2)21(27)23-15-8-11-18-19(12-15)25-26(24-18)16-9-6-14(22)7-10-16/h3-12H,1-2H3,(H,23,27)

InChI-Schlüssel

MOYUEMHVHZZBNP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.